N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide
CAS No.:
Cat. No.: VC9674883
Molecular Formula: C14H21N3OS
Molecular Weight: 279.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3OS |
|---|---|
| Molecular Weight | 279.40 g/mol |
| IUPAC Name | N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide |
| Standard InChI | InChI=1S/C14H21N3OS/c18-12(9-8-10-4-1-2-5-10)15-14-17-16-13(19-14)11-6-3-7-11/h10-11H,1-9H2,(H,15,17,18) |
| Standard InChI Key | OKUMPTQWPHRSSU-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CCC(=O)NC2=NN=C(S2)C3CCC3 |
| Canonical SMILES | C1CCC(C1)CCC(=O)NC2=NN=C(S2)C3CCC3 |
Introduction
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide is a synthetic organic compound characterized by its inclusion of a 1,3,4-thiadiazole ring and cyclobutyl and cyclopentyl substituents. The compound belongs to the class of thiadiazoles, known for their diverse applications in medicinal chemistry due to their bioactive potential.
Structural Features
-
Molecular Formula: Not explicitly provided in the sources.
-
Core Structure: The compound contains a 1,3,4-thiadiazole ring substituted with a cyclobutyl group at position 5 and an amide linkage connecting it to a cyclopentylpropanamide moiety.
This unique structure suggests potential pharmacological activity due to the electron-donating and electron-withdrawing properties of the thiadiazole ring system.
Synthesis Pathway
-
Cyclization Reactions: Using hydrazine derivatives with carbon disulfide or related reagents.
-
Functionalization: Substituting the thiadiazole ring with alkyl or aryl groups via nucleophilic substitution or amidation reactions.
Biological Significance
Thiadiazole derivatives are widely studied for their potential biological activities:
-
Antimicrobial Activity: Many thiadiazoles exhibit potent antibacterial and antifungal properties due to their ability to disrupt microbial enzyme systems.
-
Anti-inflammatory Activity: Molecular docking studies on similar compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .
-
Anticancer Potential: Thiadiazoles have shown promise in inhibiting cancer cell proliferation by targeting specific proteins or enzymes critical for tumor growth .
Applications in Medicinal Chemistry
The structural framework of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide makes it a candidate for:
-
Drug Development: Its thiadiazole core could be optimized for enhanced binding affinity to biological targets.
-
Screening Libraries: Used in high-throughput screening for discovering lead compounds with therapeutic potential.
Data Table of Related Compounds
| Property | N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide | Related Thiadiazole Compounds |
|---|---|---|
| Molecular Weight | Not specified | ~300–400 g/mol |
| Hydrogen Bond Donors/Acceptors | Likely 1/3 | Variable |
| LogP | Moderate (~2–3) | Similar |
| Biological Activity | Potential anti-inflammatory/anticancer | Confirmed in analogs |
Future Research Directions
To fully understand the potential of this compound:
-
Synthesis Optimization: Develop efficient synthetic routes using green chemistry principles.
-
Biological Testing: Conduct in vitro and in vivo studies to evaluate antimicrobial, anti-inflammatory, and anticancer properties.
-
Molecular Docking Studies: Explore binding interactions with key enzymes or receptors to identify therapeutic targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume